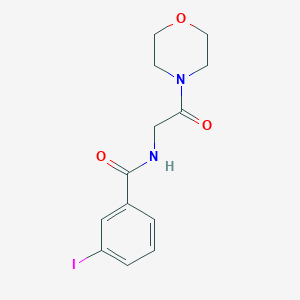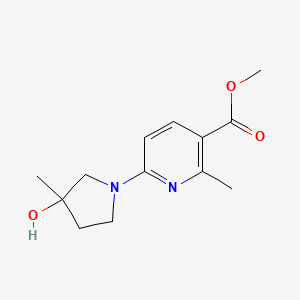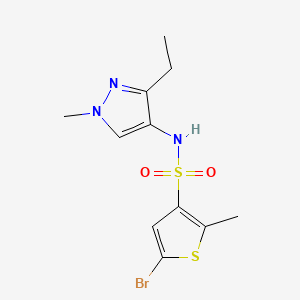
3-iodo-N-(2-morpholin-4-yl-2-oxoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-N-(2-morpholin-4-yl-2-oxoethyl)benzamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IMB-1, and it has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of IMB-1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell growth and survival. IMB-1 has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical pathway involved in cancer cell growth and survival. IMB-1 has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
IMB-1 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell growth and proliferation, and inhibit cancer cell migration and invasion. Additionally, IMB-1 has been found to inhibit inflammation and oxidative stress, which are processes that are involved in various diseases, including cancer.
Vorteile Und Einschränkungen Für Laborexperimente
IMB-1 has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be improved by recrystallization or column chromatography. Additionally, IMB-1 has been extensively studied for its potential applications in cancer research, making it a valuable tool for researchers in this field. However, one limitation of IMB-1 is that its mechanism of action is not fully understood, which may limit its potential applications in other fields.
Zukünftige Richtungen
There are several future directions for research on IMB-1. One direction is to further elucidate its mechanism of action to better understand how it inhibits cancer cell growth and survival. Another direction is to investigate its potential applications in other diseases, such as inflammation and neurodegenerative diseases. Additionally, future research could focus on developing more potent derivatives of IMB-1 that could be used as potential therapeutic agents.
Synthesemethoden
The synthesis of IMB-1 involves the reaction of 3-iodobenzoyl chloride with N-(2-morpholin-4-yl-2-oxoethyl)amine in the presence of a base. The reaction yields IMB-1 as a white solid. The purity of the compound can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
IMB-1 has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. IMB-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, IMB-1 has been found to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.
Eigenschaften
IUPAC Name |
3-iodo-N-(2-morpholin-4-yl-2-oxoethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O3/c14-11-3-1-2-10(8-11)13(18)15-9-12(17)16-4-6-19-7-5-16/h1-3,8H,4-7,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPFTLJJPGPVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CNC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-2-[[2-amino-2-(4-methylphenyl)acetyl]amino]butanoic acid](/img/structure/B6643944.png)


![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6643974.png)
![N-[(1-methyltriazol-4-yl)methyl]-1,3-dihydro-2-benzofuran-5-amine](/img/structure/B6643984.png)
![2-[4-[(4-Fluoro-2-methylphenyl)methyl]piperazin-1-yl]acetonitrile](/img/structure/B6643995.png)

![2,6-difluoro-N-[1-(hydroxymethyl)cyclopropyl]benzenesulfonamide](/img/structure/B6644016.png)
![2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6644032.png)
![5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6644034.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644041.png)

![2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6644051.png)
![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)
